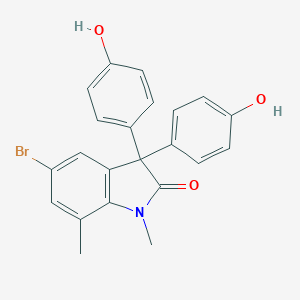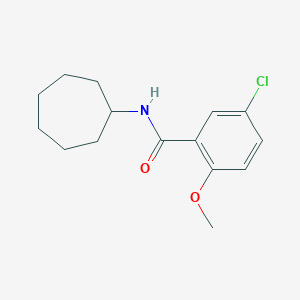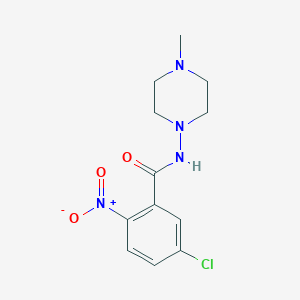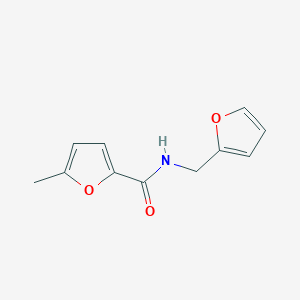![molecular formula C25H26N2O9S B331959 4-(TERT-BUTYL) 2-ETHYL 3-METHYL-5-[({5-[(2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B331959.png)
4-(TERT-BUTYL) 2-ETHYL 3-METHYL-5-[({5-[(2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(TERT-BUTYL) 2-ETHYL 3-METHYL-5-[({5-[(2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL) 2-ETHYL 3-METHYL-5-[({5-[(2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The key steps in the synthesis include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Coupling Reactions: The coupling of the furan-2-yl group with the thiophene ring can be performed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(TERT-BUTYL) 2-ETHYL 3-METHYL-5-[({5-[(2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, bases, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and delivery.
Industry: It may find applications in the development of advanced materials, such as organic semiconductors, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(TERT-BUTYL) 2-ETHYL 3-METHYL-5-[({5-[(2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2,4-dicarboxylate Derivatives: Compounds with similar thiophene cores but different substituents.
Furan-2-yl Derivatives: Compounds with furan rings and various functional groups.
Nitrophenoxy Derivatives: Compounds containing nitrophenoxy groups with different core structures.
Uniqueness
4-(TERT-BUTYL) 2-ETHYL 3-METHYL-5-[({5-[(2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C25H26N2O9S |
|---|---|
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
4-O-tert-butyl 2-O-ethyl 3-methyl-5-[[5-[(2-nitrophenoxy)methyl]furan-2-carbonyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C25H26N2O9S/c1-6-33-24(30)20-14(2)19(23(29)36-25(3,4)5)22(37-20)26-21(28)18-12-11-15(35-18)13-34-17-10-8-7-9-16(17)27(31)32/h7-12H,6,13H2,1-5H3,(H,26,28) |
Clave InChI |
QIYOADMQIONGDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])C(=O)OC(C)(C)C)C |
SMILES canónico |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-(4-bromoanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331879.png)
![5-(2-Bromo-5-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331881.png)

![5-(3,5-Dichloro-2-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331884.png)
![Methyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331886.png)
![Diethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B331888.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B331891.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-9H-xanthene-9-carboxamide](/img/structure/B331892.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B331896.png)
![4-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B331897.png)


